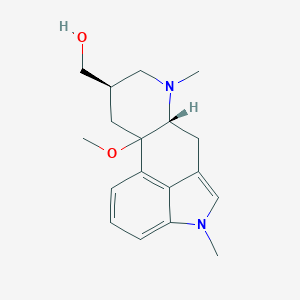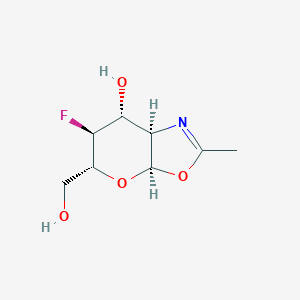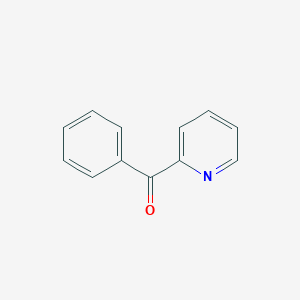
2-Benzoylpyridine
Overview
Description
2-Benzoylpyridine is an organic compound with the molecular formula C₁₂H₉NO. It is a derivative of pyridine, where a benzoyl group is attached to the second position of the pyridine ring. This compound is known for its ability to act as a chelating ligand, forming stable complexes with various metal ions. The presence of both the pyridine nitrogen and the carbonyl oxygen in the benzoyl group allows it to coordinate with metal centers, making it a valuable compound in coordination chemistry .
Mechanism of Action
Target of Action
2-Benzoylpyridine is an aromatic heterocyclic compound that belongs to the pyridine class . It is believed to interact with certain proteins in the body, initiating a series of biochemical reactions .
Mode of Action
The binding of the compound to proteins in the cell membrane triggers the release of enzymes and hormones, ultimately resulting in the desired effects .
Biochemical Pathways
It is known that the compound’s interaction with proteins triggers the release of enzymes and hormones, which could potentially affect various biochemical pathways .
Result of Action
It is known that the compound can initiate a series of biochemical reactions by interacting with certain proteins in the body . This interaction can lead to the release of enzymes and hormones, which could potentially result in various cellular effects .
Biochemical Analysis
Biochemical Properties
2-Benzoylpyridine is believed to interact with certain proteins in the body, initiating a series of biochemical reactions .
Cellular Effects
This compound has been shown to have anti-tumor activity in various cell lines . It induces G1 cell cycle arrest and apoptosis in HepG2 cells . The anti-cancer effect of this compound is regulated by increased expression of caspase-3 and PARP via the mitochondrial and the death receptor pathways .
Molecular Mechanism
This leads to the formation of this compound-4-ethyl-3-semicarbazone and N3-ethyl-N1-[phenyl(pyridin-2-yl)methylene]formamidrazone .
Temporal Effects in Laboratory Settings
The heat capacities of this compound were measured over the temperature range from 80 to 340 K . The melting point, molar enthalpy, and entropy of fusion of this compound were determined to be 316.49±0.04 K, 20.91±0.03 kJ mol –1 and 66.07±0.05 J mol –1 K –1, respectively .
Metabolic Pathways
The metabolic pathways of this compound involve the oxidation of the thiocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Benzoylpyridine involves the reaction of phenyl(pyridin-2-yl)methanol with an ionic type hydride catalyst and dry air or dry oxygen as the oxidizing agent. This reaction is typically carried out at temperatures ranging from 0 to 30 degrees Celsius. The yield of this compound obtained by this method can reach up to 95%, making it an efficient and environmentally friendly process .
Another method involves the reaction of pyridine with benzyl alcohol. The resulting product is then purified by dissolving it in diethyl ether, shaking it with aqueous sodium bicarbonate, drying it over magnesium sulfate, and evaporating the solvent. The residue solidifies upon cooling and can be recrystallized from petroleum ether .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzoylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups on the pyridine ring or benzoyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound. Substitution reactions can result in halogenated or other substituted derivatives .
Scientific Research Applications
2-Benzoylpyridine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-Acetylpyridine: Similar to 2-Benzoylpyridine, but with an acetyl group instead of a benzoyl group.
2-Benzylpyridine: Contains a benzyl group instead of a benzoyl group.
2-Pyridinecarboxaldehyde: Features an aldehyde group at the second position of the pyridine ring.
Uniqueness
This compound is unique due to its ability to form stable chelates with metal ions, thanks to the presence of both the pyridine nitrogen and the carbonyl oxygen in the benzoyl group. This dual coordination capability enhances its versatility in forming various metal complexes, making it a valuable compound in coordination chemistry .
Properties
IUPAC Name |
phenyl(pyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSHUYKULREZSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059016 | |
| Record name | Methanone, phenyl-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline chunks; [Alfa Aesar MSDS] | |
| Record name | 2-Benzoylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21460 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000367 [mmHg] | |
| Record name | 2-Benzoylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21460 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
91-02-1 | |
| Record name | 2-Benzoylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzoylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzoylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, phenyl-2-pyridinyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, phenyl-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl 2-pyridyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BENZOYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ1TTI0X5O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-benzoylpyridine?
A1: this compound has the molecular formula C12H9NO and a molecular weight of 183.20 g/mol. []
Q2: Which spectroscopic techniques are commonly used to characterize this compound and its metal complexes?
A2: Common techniques include: - Nuclear Magnetic Resonance (NMR): Provides structural information by analyzing the magnetic properties of atomic nuclei, including 1H, 13C, and 15N NMR. [] - Infrared (IR) Spectroscopy: Identifies functional groups and bonding modes by analyzing molecular vibrations. [, , , , , ] - UV-Visible Spectroscopy: Investigates electronic transitions and provides information on the coordination geometry of metal complexes. [, , , , , ] - Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, useful for identifying and characterizing complexes. [, ] - Electron Paramagnetic Resonance (EPR): Provides information about the electronic structure and geometry of paramagnetic metal complexes. [, , , ] - Single-Crystal X-Ray Diffraction: Determines the three-dimensional structure of crystalline compounds, including bond lengths, angles, and crystal packing. [, , , , , , , ]
Q3: How does this compound typically interact with metal ions?
A3: this compound typically acts as a bidentate or tridentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. [, , , ] In some cases, it can act as a monodentate ligand, coordinating only through the nitrogen atom. []
Q4: What are some biological targets of this compound metal complexes?
A4: Research suggests that this compound metal complexes interact with various biological targets, including: - DNA: Some complexes exhibit DNA binding and cleavage properties, potentially interfering with DNA replication and transcription. [, , , , ] - Human Topoisomerase IIα: Certain copper(II) complexes demonstrate inhibitory activity against this enzyme, which is crucial for DNA replication and repair. [] - Cellular Thiols: Iron(II) complexes can undergo redox cycling with cellular thiols like thioredoxin, potentially contributing to their biological activity. [] - Cyclin-Dependent Kinases (CDKs): Specific iron chelators derived from this compound thiosemicarbazone inhibit CDK2 and CDK9, impacting cell cycle regulation and HIV-1 transcription. []
Q5: What are the downstream effects of these interactions?
A5: The biological consequences of these interactions can include: - Anticancer Activity: Many this compound metal complexes display potent and selective cytotoxicity against various cancer cell lines, inducing apoptosis and inhibiting tumor growth. [, , , , , , , , ] - Antimicrobial Activity: Some complexes exhibit antibacterial and antifungal activity, suggesting potential applications as antimicrobial agents. [, , ] - Anti-HIV Activity: Iron chelators in the this compound thiosemicarbazone series inhibit HIV-1 transcription and replication. []
Q6: What is known about the stability of this compound and its metal complexes?
A6: The stability of this compound metal complexes is influenced by factors such as the metal ion, ligand substituents, and environmental conditions. Some complexes exhibit good stability in solution and under physiological conditions. [, , ]
Q7: Are there any notable examples of this compound complexes exhibiting unique stability properties?
A7: Yes, the copper(I)-copper(II) complexes formed with this compound thiosemicarbazone showcase remarkable stability of copper(II)-iodide and copper(II)-bromide bonds. [] This unusual stability is attributed to the electron-accepting nature of the pyridyl group in the ligand, which stabilizes the Cu(II)-halogen bond.
Q8: Are there any reported catalytic applications of this compound or its metal complexes?
A8: While this compound itself is not typically employed as a catalyst, its gold(III) complexes, particularly those containing a this compound ligand (BPy-Au), have shown promising applications in bioconjugation. []
Q9: How do these gold(III) complexes facilitate bioconjugation?
A9: BPy-Au complexes enable a unique protein-directed labeling approach with propargyl ester functional groups. These complexes undergo a rare C(sp2)-C(sp) aryl-alkynyl cross-coupling with propargyl esters, likely via an activated ester intermediate, leading to efficient protein labeling. []
Q10: How do structural modifications of the this compound scaffold affect the biological activity of its metal complexes?
A10: Numerous studies have investigated SAR within this compound derivatives and their complexes. For instance: - Modifications to the thiosemicarbazone moiety in this compound thiosemicarbazone complexes significantly impact their antitumor activity, with certain substituents enhancing potency and selectivity. [, , , , ] - Introducing electron-donating or -withdrawing groups on the phenyl ring of the this compound scaffold alters the electronic properties and biological activity of the resulting complexes. [, ]
Q11: Have any formulation strategies been explored to improve the stability, solubility, or bioavailability of this compound metal complexes?
A11: While the provided research doesn't delve into specific formulation strategies, future research could explore various approaches like encapsulation in nanoparticles, conjugation to polymers, or the use of cyclodextrins to improve the drug-like properties of these complexes.
Q12: What analytical techniques are commonly employed to quantify and monitor this compound and its complexes?
A12: - Atomic absorption spectrometry (AAS) is utilized to determine the concentration of metal ions, such as lead, in various samples. [] - Spectrophotometry, based on the characteristic absorbance of metal complexes, is employed for the quantification of metal ions like zinc and mercury. [, ]
Q13: What is known about the toxicity and safety profile of this compound and its metal complexes?
A13: While some complexes demonstrate promising anticancer activity with low toxicity toward normal cells, further research is crucial to thoroughly evaluate their safety profiles. [, , ] Factors like metal ion, ligand modifications, and dosage play a significant role in determining toxicity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B47026.png)
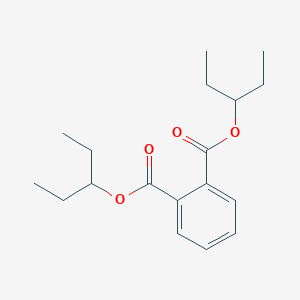


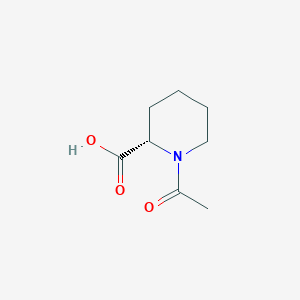
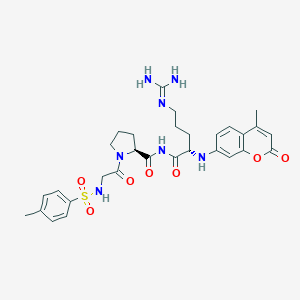
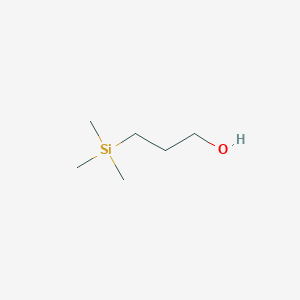

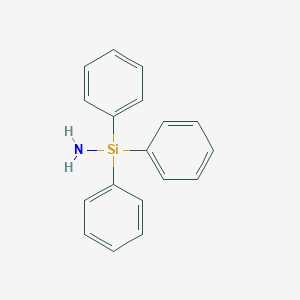

![3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI)](/img/structure/B47048.png)

